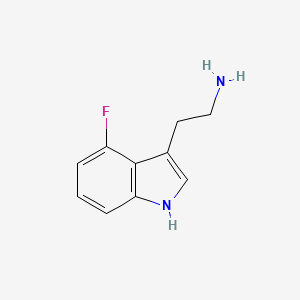

2-(4-fluoro-1H-indol-3-yl)ethanamine

Description

2-(4-Fluoro-1H-indol-3-yl)ethanamine is a fluorinated indole derivative characterized by a fluorine atom at the 4-position of the indole ring and an ethylamine side chain at the 3-position. Its molecular formula is C₁₀H₁₁FN₂, with a molecular weight of 178.21 g/mol (calculated from and structural analogs in , and 10). This compound is structurally related to tryptamine, a naturally occurring monoamine alkaloid, but with distinct physicochemical and pharmacological properties due to the fluorine substitution. Fluorination at the indole ring typically enhances metabolic stability and modulates receptor binding affinity, making this compound of interest in medicinal chemistry and neuropharmacology.

Properties

IUPAC Name |

2-(4-fluoro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNVDKAISCZLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610117 | |

| Record name | 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467452-26-2 | |

| Record name | 4-Fluoro-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467452-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluoro-1H-indol-3-yl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-fluoroindole.

Alkylation: The 4-fluoroindole undergoes alkylation with ethylene oxide or a similar reagent to introduce the ethanamine side chain.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include:

Catalysis: Using catalysts to enhance reaction rates.

Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.

Continuous Flow Reactors: Employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluoro-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce various substituted indoles.

Scientific Research Applications

2-(4-Fluoro-1H-indol-3-yl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluoro-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings:

Substituent Position Effects: Fluorine at the 4-position (target compound) vs. For example, 5-fluoro analogs are reported to exhibit improved metabolic stability due to reduced oxidative degradation.

Physicochemical Properties: The methyl group at position 5 () raises the melting point (290–292°C) compared to non-methylated analogs, suggesting stronger crystal lattice interactions. Trifluoromethoxy groups () introduce strong electron-withdrawing effects, which may enhance binding to serotonin receptors.

Biological Activity :

- 2-(2-Phenyl-1H-indol-3-yl)ethanamine () demonstrates activity in kinase inhibition assays, attributed to the phenyl group’s planar structure facilitating π-π stacking with enzyme active sites.

- Chlorinated analogs () are explored for antimicrobial applications due to halogen-mediated disruption of bacterial cell membranes.

Synthetic Considerations :

- Fluorinated indoles are typically synthesized via electrophilic substitution or palladium-catalyzed cross-coupling reactions. For example, 6-fluorotryptophan derivatives () use fluorinated precursors to introduce fluorine at specific positions.

Biological Activity

2-(4-fluoro-1H-indol-3-yl)ethanamine, also known as 4-fluorotryptamine, is an indole derivative that has garnered attention for its potential biological activities. This compound is characterized by a fluorine atom at the 4-position of the indole ring, which influences its pharmacological properties and interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Target Receptors : The compound acts as a potent agonist for GPRC5A, a receptor implicated in various signaling pathways. It also interacts with serotonin receptors, influencing neurotransmitter dynamics in the brain.

- Mode of Action : Upon binding to its targets, this compound induces β-arrestin recruitment, which plays a crucial role in receptor desensitization and internalization. This action modulates cellular responses to external stimuli, particularly in the dopaminergic and serotonergic systems.

The compound exhibits significant biochemical properties that contribute to its biological effects:

- Enzyme Interactions : It is known to interact with monoamine oxidase (MAO), affecting the metabolism of neurotransmitters such as serotonin and dopamine. This interaction can have implications for mood regulation and cognitive functions.

- Cellular Effects : In vitro studies demonstrate that this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the cAMP signaling pathway, which is vital for various cellular responses.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound:

- Cytotoxicity : The compound has demonstrated cytotoxic effects against several cancer cell lines. In one study, derivatives of indole compounds showed promising activity against oxaliplatin-resistant colorectal cancer cells .

| Compound | Cell Line | GI50 Value (µM) | Effect |

|---|---|---|---|

| This compound | HCT116 | TBD | Cytotoxic |

| FC116 (related compound) | HCT116/L (resistant) | Lower than oxaliplatin | Significant tumor growth suppression |

Neuropharmacological Effects

The neuropharmacological profile of this compound indicates its potential in treating mood disorders:

- Behavioral Studies : Animal models have shown that low doses enhance neurotransmitter activity, potentially improving cognitive functions. However, higher doses may lead to neurotoxicity and adverse behavioral changes.

Case Studies

Several case studies have documented the effects of indole derivatives similar to this compound:

- Case Study on Neurotoxicity : In a controlled study involving rodents, administration of high doses resulted in significant behavioral changes and neurotoxic effects, highlighting the importance of dosage in therapeutic applications.

- Antimicrobial Activity : Another study reported antimicrobial properties against specific bacterial strains, suggesting broader applications in infectious disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.